molecular formula C9H13N3OS B12944853 3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one

3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one

Cat. No.: B12944853
M. Wt: 211.29 g/mol
InChI Key: LXCHNBQWZYWBGG-UHFFFAOYSA-N
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Description

3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one typically involves the reaction of a pyrazinone derivative with a thietane derivative under specific conditions. Common reagents used in the synthesis may include:

  • Pyrazinone derivatives
  • Thietane derivatives
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

  • Continuous flow reactors
  • High-pressure reactors
  • Advanced purification techniques like chromatography

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetone, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Affecting cell growth, division, or apoptosis.

    Pathways involved: Specific signaling pathways that regulate biological functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinone derivatives: Compounds with similar core structures but different substituents.

    Thietane derivatives: Compounds with similar thietane rings but different functional groups.

Uniqueness

3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one is unique due to its specific combination of pyrazinone and thietane moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

3-[(2,2-dimethylthietan-3-yl)amino]-1H-pyrazin-2-one

InChI

InChI=1S/C9H13N3OS/c1-9(2)6(5-14-9)12-7-8(13)11-4-3-10-7/h3-4,6H,5H2,1-2H3,(H,10,12)(H,11,13)

InChI Key

LXCHNBQWZYWBGG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=NC=CNC2=O)C

Origin of Product

United States

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